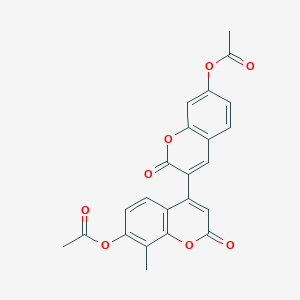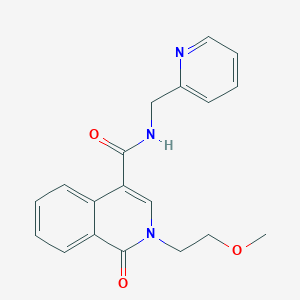
8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromene-7,7'-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8’-Methyl-2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate is a complex organic compound with the molecular formula C23H16O8.
Preparation Methods
The synthesis of 8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate chromene derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
8’-Methyl-2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The acetate groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8’-Methyl-2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate include:
8-Methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl 3,4-dimethoxybenzoate: Known for its similar structural features and applications.
6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Another bichromene derivative with distinct chemical properties
The uniqueness of 8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H16O8 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
[3-(7-acetyloxy-8-methyl-2-oxochromen-4-yl)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C23H16O8/c1-11-19(29-13(3)25)7-6-16-17(10-21(26)31-22(11)16)18-8-14-4-5-15(28-12(2)24)9-20(14)30-23(18)27/h4-10H,1-3H3 |
InChI Key |
RGBVMKXBEFXACL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=C(C=C4)OC(=O)C)OC3=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Bromo-2-fluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11135908.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B11135912.png)
![(5Z)-3-ethyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11135917.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B11135921.png)
![1-ethyl-5-methoxy-3-{(E)-[(2Z)-(9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazinylidene]methyl}-1H-indole](/img/structure/B11135930.png)

![N-[2-(2-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11135935.png)
![1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-3-carboxamide](/img/structure/B11135939.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11135940.png)
![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11135949.png)
![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11135960.png)
![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11135968.png)
![N-(1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11135975.png)
